N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3-methylbutyl group at position 3 and a sulfanyl-linked acetamide chain terminating in a 3,4-dimethoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-15(2)8-11-26-22(28)21-17(9-12-31-21)25-23(26)32-14-20(27)24-10-7-16-5-6-18(29-3)19(13-16)30-4/h5-6,9,12-13,15H,7-8,10-11,14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVTEQCYXALPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. The starting materials often include 3,4-dimethoxyphenethylamine and 3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine-2-thiol. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The final step usually involves the acylation of the amine group with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps might include recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Pharmacological and Physicochemical Properties
- Electronic Effects :
- Bioactivity: Thieno[3,2-d]pyrimidinones (target) are less studied than [2,3-d] isomers (), but both cores inhibit kinases (e.g., EGFR) in literature. The triazolo-pyrimidine in may exhibit enhanced binding due to fused rings, but synthetic complexity limits scalability.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic rings : The presence of a 3,4-dimethoxyphenyl group contributes to its lipophilicity and potential interaction with biological targets.
- Thieno[3,2-d]pyrimidine moiety : This component is often associated with various pharmacological activities, including anti-cancer and anti-inflammatory properties.
- Sulfanyl acetamide group : This functional group may enhance the compound's reactivity and biological interactions.
Anticancer Activity
Research has indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study on related thieno[3,2-d]pyrimidine derivatives demonstrated a dose-dependent inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- In vitro Studies : Testing against a range of bacterial strains revealed that the compound possesses moderate antibacterial activity.
- Synergistic Effects : When combined with standard antibiotics, it exhibited synergistic effects that enhanced the overall antimicrobial efficacy.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease pathways:
- Target Enzymes : Research indicates potential inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.
- Data Table on Enzyme Inhibition :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism with potential formation of active metabolites that may contribute to its biological effects.
- Excretion : Renal excretion of metabolites is anticipated based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
